molecular formula C9H8ClFO4 B6179217 3-chloro-2-fluoro-6-(methoxymethoxy)benzoic acid CAS No. 2374717-37-8

3-chloro-2-fluoro-6-(methoxymethoxy)benzoic acid

Cat. No.: B6179217
CAS No.: 2374717-37-8
M. Wt: 234.6
InChI Key:
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Description

3-chloro-2-fluoro-6-(methoxymethoxy)benzoic acid is an aromatic carboxylic acid derivative. This compound features a benzene ring substituted with chlorine, fluorine, and a methoxymethoxy group, along with a carboxylic acid functional group. Its molecular formula is C9H8ClFO4, and it has a molecular weight of 234.61 g/mol . The presence of multiple substituents on the benzene ring makes this compound interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-fluoro-6-(methoxymethoxy)benzoic acid typically involves multiple steps:

    Starting Material Preparation: The synthesis begins with the preparation of 3-chloro-2-fluoro-6-hydroxybenzoic acid.

    Methoxymethylation: The hydroxyl group is protected by converting it into a methoxymethoxy group using methoxymethyl chloride (MOMCl) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (KCO).

    Carboxylation: .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more efficient catalysts and reagents to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-chloro-2-fluoro-6-(methoxymethoxy)benzoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH) or potassium tert-butoxide (KOtBu) can be used.

    Esterification: Catalysts like sulfuric acid (HSO) or p-toluenesulfonic acid (PTSA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH) or borane (BH) are typical reducing agents.

Major Products

    Substitution: Depending on the nucleophile, products can include various substituted benzoic acids.

    Esterification: Methyl esters or other alkyl esters of the benzoic acid.

    Reduction: The corresponding benzyl alcohol derivative.

Scientific Research Applications

3-chloro-2-fluoro-6-(methoxymethoxy)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds due to its unique substituents.

    Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-2-fluoro-6-(methoxymethoxy)benzoic acid depends on its specific application. In chemical reactions, the electron-withdrawing effects of the chlorine and fluorine atoms influence the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. The methoxymethoxy group serves as a protecting group, which can be removed under acidic conditions to reveal the hydroxyl group for further reactions.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-2-fluorobenzoic acid: Lacks the methoxymethoxy group, making it less versatile in certain synthetic applications.

    2-chloro-6-fluorobenzoic acid: Similar structure but different substitution pattern, affecting its reactivity and applications.

    3-chloro-6-hydroxy-2-methoxybenzoic acid: Contains a hydroxyl group instead of a methoxymethoxy group, leading to different chemical properties.

Uniqueness

3-chloro-2-fluoro-6-(methoxymethoxy)benzoic acid is unique due to the presence of the methoxymethoxy group, which provides additional synthetic flexibility. This protecting group can be selectively removed, allowing for further functionalization of the molecule.

Properties

CAS No.

2374717-37-8

Molecular Formula

C9H8ClFO4

Molecular Weight

234.6

Purity

95

Origin of Product

United States

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